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Compound of Interest

Compound Name: Pizuglanstat

Cat. No.: B610123

Pizuglanstat (TAS-205) Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with
Pizuglanstat (TAS-205). Please note that the clinical development of Pizuglanstat for
Duchenne muscular dystrophy (DMD) was discontinued after the Phase 11l REACH-DMD trial
failed to meet its primary endpoint.[1][2][3] The information provided here is intended for
preclinical research and informational purposes.

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism of action of Pizuglanstat?

Al: Pizuglanstat is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).
[1][2][4][5][6] HPGDS is an enzyme that catalyzes the production of prostaglandin D2 (PGD2),
a key mediator in inflammatory processes.[1] By inhibiting HPGDS, Pizuglanstat reduces the
levels of PGD2, which was hypothesized to reduce muscle inflammation and necrosis in
conditions like Duchenne muscular dystrophy.[1][4][5][6]

Q2: What is the current clinical development status of Pizuglanstat?

A2: The clinical development of Pizuglanstat for Duchenne muscular dystrophy (DMD) has
been discontinued. The Phase Ill REACH-DMD clinical trial did not show a significant
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difference between Pizuglanstat and placebo in the primary endpoint for the ambulatory
cohort.[1][3] Both the ambulatory and non-ambulatory cohorts of the trial have been
discontinued.

Q3: What were the observed adverse events associated with Pizuglanstat in clinical trials?

A3: In an early Phase Il study in DMD patients, no obvious differences in the incidence of
adverse events were reported between the Pizuglanstat and placebo groups, and no adverse
drug reactions specific to Pizuglanstat treatment were observed.[7] However, a Phase 1 study
in healthy adult volunteers reported urticaria (hives) in two out of six participants (33.3%) who
received a single 400 mg oral dose of Pizuglanstat. These events were considered nonsevere
and were manageable with treatment.[8]

Q4: What were the dosage levels of Pizuglanstat used in the Phase Ila clinical trial?

A4: The Phase lla study in DMD patients evaluated two dose levels of Pizuglanstat
administered orally twice daily for 24 weeks.[4][7][9][10] The specific dosage was based on
body weight.[4][7][10] Please refer to the data table below for details.

Data Presentation

Table 1: Pizuglanstat Dosage Regimens in Clinical Trials

Clinical Patient Dosage Administrat .
. . Dosage . Duration
Trial Phase Population Group ion
Duchenne .
Phase lla[4] 6.67-13.33 Oral, twice
Muscular Low Dose ] 24 weeks
[71[10] mg/kg/dose daily
Dystrophy

) 13.33-26.67 Oral, twice
High Dose ] 24 weeks
mg/kg/dose daily

Healthy Adult ) Oral, single
Phase 1[8] Single Dose 400 mg N/A
Volunteers dose

Experimental Protocols
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Protocol 1: In Vitro Assay for Pizuglanstat Activity

Objective: To determine the in vitro inhibitory activity of Pizuglanstat on hematopoietic

prostaglandin D synthase (HPGDS).

Materials:

Recombinant human HPGDS

Pizuglanstat

Prostaglandin H2 (PGH2) substrate

Glutathione (GSH)

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin D2 (PGD2)

Methodology:

Prepare a series of Pizuglanstat dilutions in the assay buffer.

In a microplate, add recombinant human HPGDS, GSH, and the Pizuglanstat dilutions.
Initiate the enzymatic reaction by adding the PGH2 substrate.

Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

Stop the reaction by adding a suitable stop solution (e.g., a solution containing a
thromboxane synthase inhibitor to prevent further metabolism of PGH2).

Quantify the amount of PGD2 produced using a competitive ELISA kit according to the
manufacturer's instructions.

Calculate the half-maximal inhibitory concentration (IC50) of Pizuglanstat by plotting the
percentage of HPGDS inhibition against the log concentration of Pizuglanstat.
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Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://trial.medpath.com/news/8d5d63423d537d49/taiho-s-pizuglanstat-fails-to-meet-primary-endpoint-in-phase-iii-duchenne-muscular-dystrophy-trial
https://trial.medpath.com/news/8d5d63423d537d49/taiho-s-pizuglanstat-fails-to-meet-primary-endpoint-in-phase-iii-duchenne-muscular-dystrophy-trial
https://firstwordpharma.com/story/5979401
https://www.clinicaltrialsarena.com/news/taiho-dmd-therapy-misses-mark-phase-iii/
https://www.delveinsight.com/blog/gene-therapy-for-duchenne-muscular-dystrophy
https://www.taiho.co.jp/en/release/2021/20210105.html
https://www.taiho.co.jp/en/release/2021/20210105.html
https://www.taiho.co.jp/en/release/2025/20250708.html
https://www.taiho.co.jp/en/release/2025/20250708.html
https://pubmed.ncbi.nlm.nih.gov/31957953/
https://pubmed.ncbi.nlm.nih.gov/31957953/
https://pubmed.ncbi.nlm.nih.gov/39840517/
https://pubmed.ncbi.nlm.nih.gov/39840517/
https://www.bioworld.com/articles/721912-taihos-pizuglanstat-fails-in-phase-iii-dmd-trial?v=preview
https://trial.medpath.com/clinical-trial/5ad999cd1f5da14f/nct02752048-randomized-phase-ii-tas-205-duchenne-muscular-dystrophy
https://trial.medpath.com/clinical-trial/5ad999cd1f5da14f/nct02752048-randomized-phase-ii-tas-205-duchenne-muscular-dystrophy
https://www.benchchem.com/product/b610123#optimizing-pizuglanstat-dosage-to-minimize-adverse-events
https://www.benchchem.com/product/b610123#optimizing-pizuglanstat-dosage-to-minimize-adverse-events
https://www.benchchem.com/product/b610123#optimizing-pizuglanstat-dosage-to-minimize-adverse-events
https://www.benchchem.com/product/b610123#optimizing-pizuglanstat-dosage-to-minimize-adverse-events
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610123?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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